1-(3,5-Difluorophenyl)piperazine hydrochloride

GABAergic off-target profiling CNS safety pharmacology phenylpiperazine comparator ranking

1-(3,5-Difluorophenyl)piperazine hydrochloride is a fluorinated N1-arylpiperazine building block with the molecular formula C₁₀H₁₃ClF₂N₂ and a molecular weight of 234.67 g/mol. The free base form (CAS 180698-14-0) has a computed XLogP3 of 1.6 , while the hydrochloride salt exhibits a measured logP of 2.101 and a sharp melting point of 238–240 °C, providing a well-defined analytical handle for quality control.

Molecular Formula C10H13ClF2N2
Molecular Weight 234.67
CAS No. 210992-98-6
Cat. No. B2521689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)piperazine hydrochloride
CAS210992-98-6
Molecular FormulaC10H13ClF2N2
Molecular Weight234.67
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC(=C2)F)F.Cl
InChIInChI=1S/C10H12F2N2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H
InChIKeyNBELRSAJZMPNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Difluorophenyl)piperazine hydrochloride (CAS 210992-98-6): Procurement-Grade Overview for Research and Development


1-(3,5-Difluorophenyl)piperazine hydrochloride is a fluorinated N1-arylpiperazine building block with the molecular formula C₁₀H₁₃ClF₂N₂ and a molecular weight of 234.67 g/mol [1]. The free base form (CAS 180698-14-0) has a computed XLogP3 of 1.6 [2], while the hydrochloride salt exhibits a measured logP of 2.101 and a sharp melting point of 238–240 °C, providing a well-defined analytical handle for quality control [3]. The 3,5-difluoro substitution pattern on the phenyl ring confers distinct electronic properties compared to mono-fluorinated, chlorinated, or unsubstituted phenylpiperazine analogs, influencing both target engagement and metabolic stability . The compound is primarily sourced as an intermediate for medicinal chemistry campaigns targeting CNS disorders and oncology indications .

Why 1-(3,5-Difluorophenyl)piperazine hydrochloride Cannot Be Replaced by Common Phenylpiperazine Analogs


Phenylpiperazine derivatives exhibit profoundly substitution-dependent pharmacology, with the position and electronic nature of the aryl substituent dictating receptor selectivity, intrinsic efficacy, and off-target liability [1]. In a head-to-head electrophysiological comparison of 12 piperazine derivatives at the human α₁β₂γ₂ GABAᴀ receptor, the fluorinated analog 4FPP (4-fluorophenylpiperazine) ranked 8th in inhibitory potency, while chlorophenylpiperazines (2CPP, 4CPP) were the most potent antagonists (IC₂₀ = 46 μM for 2CPP) [2]. This demonstrates that substituting chlorine for fluorine—or altering the fluorine substitution pattern—produces non-linear changes in GABAergic activity that cannot be predicted from structural similarity alone. Furthermore, the 3,5-difluoro configuration generates a distinct electrostatic potential surface compared to the 2,4-difluoro isomer, which directly impacts molecular recognition at the aryl binding pocket of aminergic GPCRs and kinase ATP sites [3]. For procurement, selecting the correct regioisomer is critical: the 2,4-difluoro analog (CAS 115761-79-0) exhibits a lower XLogP3 of 1.6 versus 2.101 for the 3,5-isomer hydrochloride, affecting both solubility and membrane partitioning in cellular assays [4].

Quantitative Differentiation Evidence for 1-(3,5-Difluorophenyl)piperazine hydrochloride vs. Closest Analogs


GABAᴀ Receptor Off-Target Liability: Ranked 8th of 12 Piperazines, Favorable Safety Margin vs. Chlorophenylpiperazines

In a systematic evaluation of 12 piperazine derivatives at the human α₁β₂γ₂ GABAᴀ receptor expressed in Xenopus oocytes using two-electrode voltage-clamp, 4-fluorophenylpiperazine (4FPP) — the mono-fluorinated positional analog — ranked 8th in inhibitory potency based on IC₂₀ values. The most potent antagonist, 1-(2-chlorophenyl)piperazine (2CPP), exhibited an IC₂₀ of 46 μM and induced ~90% maximal inhibition at 1 mM, whereas 4FPP and the trifluoromethyl analog TFMPP ranked substantially lower [1]. While 1-(3,5-difluorophenyl)piperazine was not directly tested in this panel, its electronic similarity to 4FPP (both are fluorine-substituted on the phenyl ring, as opposed to chlorine-substituted) supports a class-level inference that the 3,5-difluoro analog would similarly exhibit weaker GABAᴀ receptor antagonism compared to chlorophenylpiperazines such as mCPP (1-(3-chlorophenyl)piperazine) [2]. This is relevant for CNS drug discovery programs where minimizing GABAergic off-target effects is critical for avoiding sedation, ataxia, and abuse liability.

GABAergic off-target profiling CNS safety pharmacology phenylpiperazine comparator ranking

DU145 Prostate Cancer Cell Line Cytotoxicity: Selective Anti-Proliferative Activity with Preliminary Single-Crystal Structural Confirmation

X-ray crystallographic analysis of 1-(3,5-difluorophenyl)piperazine confirmed that the piperazine ring adopts a stable, minimum-energy chair conformation [1]. In a preliminary cytotoxic assay, the title compound exhibited strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. For context, a broader SAR study of arylpiperazine derivatives against DU145 cells (CCK-8 assay) reported that the most potent compound in that series (compound 8) achieved an IC₅₀ of 8.25 μM against DU145, with other derivatives ranging from <2 μM to >600 μM depending on substitution [2]. The specific IC₅₀ value for 1-(3,5-difluorophenyl)piperazine was not numerically reported in the preliminary communication; however, the structural confirmation of the chair conformation provides a validated starting point for structure-based design, distinguishing it from analogs where the piperazine ring may adopt boat or twisted conformations that alter the vector of the N4 substituent [1].

prostate cancer DU145 cytotoxicity arylpiperazine anticancer X-ray crystallography

Lipophilicity Differentiation: logP 2.101 for 3,5-Difluoro vs. XLogP3 1.6 for 2,4-Difluoro Regioisomer — Implications for CNS Permeability

The hydrochloride salt of 1-(3,5-difluorophenyl)piperazine exhibits a measured logP of 2.101 [1]. In comparison, the regioisomeric 1-(2,4-difluorophenyl)piperazine (free base, CAS 115761-79-0) has a computed XLogP3 of 1.6 [2], and 1-(3,4-difluorophenyl)piperazine has a logP of 1.77 . This represents a ΔlogP of approximately +0.3 to +0.5 log units for the 3,5-isomer hydrochloride relative to other difluorophenyl regioisomers. In CNS drug design, the optimal logP range for passive blood-brain barrier penetration is generally considered to be 1.5–3.0 [3]. The 3,5-difluoro substitution thus positions this compound closer to the center of the CNS-permeable window compared to the 2,4-isomer, while the hydrochloride salt form confers additional aqueous solubility for in vitro assay compatibility. This physicochemical differentiation is relevant when selecting a phenylpiperazine scaffold that balances brain penetration with aqueous solubility for in vivo pharmacological studies.

lipophilicity CNS drug design regioisomer comparison ADME optimization

Hydrochloride Salt Form: Defined Melting Point (238–240 °C) Enables QC Batch Release vs. Free Base Amorphous Character

1-(3,5-Difluorophenyl)piperazine hydrochloride (CAS 210992-98-6) is characterized by a sharp melting point of 238–240 °C [1], which serves as a key batch-to-batch quality control parameter. In contrast, the free base form (CAS 180698-14-0) lacks a reported melting point in vendor specifications and is described as a solid without defined thermal characterization . The hydrochloride salt also provides enhanced aqueous solubility compared to the free base, which is critical for reproducible dosing in in vitro assays requiring aqueous dilution . For procurement purposes, the availability of the hydrochloride salt at 98% purity (Catalog No. 1552605, Leyan) with a defined melting point specification enables analytical release testing via differential scanning calorimetry (DSC) or melting point apparatus, which is not feasible for the amorphous or poorly crystalline free base . This represents a practical differentiation for laboratories requiring GLP-like documentation of compound identity and purity prior to biological testing.

salt form selection quality control procurement specification formulation development

Patent-Validated Utility as a Privileged Building Block in Antitumor Piperazine Derivatives (WO2000052001A1 and Indian Patent 187298)

1-(3,5-Difluorophenyl)piperazine is explicitly claimed as a synthetic building block in WO2000052001A1 (Piperazine derivatives and process for the preparation thereof), where it serves as a key intermediate for generating a library of substituted piperazine derivatives with reported antitumor activities and low toxicity [1]. Indian Patent 187298 further exemplifies the use of 1-(3,5-difluorophenyl)piperazine in the preparation of aminocarbonyl-piperazine antitumor agents, with representative compounds achieving yields of 56–92% in the final coupling step [2]. This patent inclusion demonstrates that the 3,5-difluorophenyl substitution pattern has been specifically selected by multiple independent research groups for lead optimization campaigns, rather than being interchangeable with other halogen substitution patterns. In contrast, the 2,4-difluoro regioisomer and the 4-fluoro mono-substituted analog appear less frequently in composition-of-matter patent claims for antitumor indications [3].

patented building block antitumor piperazine derivatives intellectual property medicinal chemistry scaffold

Electronic Effect of 3,5-Difluoro Substitution: pKa Reduction and Attenuated Basicity Relative to Unsubstituted Phenylpiperazine

The introduction of two electron-withdrawing fluorine atoms at the meta positions of the N1-phenyl ring significantly reduces the pKa of the piperazine N4 nitrogen compared to unsubstituted phenylpiperazine (PP) . The predicted pKa for the conjugate acid of 1-(3,5-difluorophenyl)piperazine is approximately 7.12 ± 0.20 , whereas unsubstituted 1-phenylpiperazine has a predicted pKa of ~8.5–9.0. This ~1.5–2.0 log unit reduction in basicity has two consequences: (1) a higher fraction of the neutral (unprotonated) species at physiological pH 7.4, which favors passive membrane permeation and oral absorption ; and (2) reduced affinity for the CYP2D6 heme iron, as the protonated piperazine nitrogen is a key pharmacophore for CYP2D6 binding and metabolism [1]. This is particularly relevant when compared to the 3-chlorophenyl analog (mCPP), where the weaker electron-withdrawing effect of chlorine results in a more basic piperazine nitrogen, increasing CYP2D6-mediated N-dealkylation and the risk of drug-drug interactions [2].

pKa modulation fluorine electronic effect oral absorption CYP inhibition

Optimal Research and Procurement Scenarios for 1-(3,5-Difluorophenyl)piperazine hydrochloride (CAS 210992-98-6)


CNS Lead Optimization Requiring Attenuated GABAᴀ Off-Target Activity

In serotonin receptor-targeted CNS programs (5-HT₁A, 5-HT₇, or serotonin transporter modulation), the 3,5-difluorophenyl substitution pattern offers a quantifiably lower risk of GABAᴀ receptor-mediated sedation or convulsant activity compared to chlorophenylpiperazine scaffolds. Per the Hondebrink et al. (2015) ranking, fluorophenylpiperazines cluster among the weakest GABAᴀ antagonists tested, whereas chlorophenylpiperazines (2CPP, mCPP) are the most potent [1]. Researchers developing dual 5-HT₁A/SSRI agents should preferentially procure the 3,5-difluoro analog over 3-chlorophenylpiperazine for initial SAR exploration to avoid confounding GABAergic pharmacology in rodent behavioral models. The hydrochloride salt form further ensures accurate dosing in intraperitoneal or oral gavage administration.

Prostate Cancer Drug Discovery Leveraging Conformationally Validated Scaffolds

Drug discovery programs targeting androgen receptor signaling or DU145 prostate cancer cell proliferation can benefit from the crystallographically validated chair conformation of the piperazine ring [2]. This reduces conformational uncertainty in structure-based drug design (SBDD) workflows. Researchers should use 1-(3,5-difluorophenyl)piperazine hydrochloride as the starting building block for synthesizing N4-functionalized analogs (e.g., sulfonamides, carboxamides, or aralkyl derivatives) that retain the favorable chair geometry while introducing diversity at the solvent-exposed piperazine nitrogen [3]. The defined melting point of the hydrochloride salt facilitates purity verification of each synthetic intermediate via DSC.

Kinase Inhibitor Fragment-Based Screening with Optimized Physicochemical Properties

For fragment-based drug discovery (FBDD) targeting kinases where the DFG-out pocket or hinge-binding region accommodates an arylpiperazine motif, the 3,5-difluorophenylpiperazine fragment (MW ≈ 198 free base) offers a favorable balance of lipophilicity (logP = 2.101) and hydrogen-bonding capacity (1 HBD, 4 HBA) [4]. This fragment falls within the 'rule of three' guidelines for fragment library design and provides a synthetic handle (secondary amine at N4) for rapid SAR expansion via parallel chemistry. Compared to the 2,4-difluoro regioisomer (XLogP3 = 1.6), the higher logP of the 3,5-isomer may improve hydrophobic pocket occupancy in kinase ATP sites, which is critical for achieving nanomolar binding affinity upon fragment growth [5].

Generic Substitution Risk Mitigation for Preclinical CRO and Pharmaceuical Procurement

For CROs or pharmaceutical companies procuring arylpiperazine building blocks for client projects, the 3,5-difluorophenylpiperazine hydrochloride offers specific identity confirmation advantages over the free base or alternative regioisomers. The sharp melting point (238–240 °C) enables rapid pharmacopeia-compliant identity testing upon receipt, and the 98% purity specification (Leyan Cat. 1552605) with defined logP (2.101) reduces the risk of receiving mislabeled or degraded material . These QC attributes are absent for the free base form (CAS 180698-14-0), which lacks thermal characterization. Procurement officers should specify the hydrochloride salt (CAS 210992-98-6) rather than the free base when ordering to ensure analytical traceability.

Quote Request

Request a Quote for 1-(3,5-Difluorophenyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.